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Compound of Interest

Compound Name: Variculanol

Cat. No.: B10820686 Get Quote

This guide provides a comprehensive in silico prediction of the Absorption, Distribution,

Metabolism, Excretion, and Toxicity (ADME/Tox) properties of Variculanol. For a robust

comparative analysis, Variculanol is benchmarked against three well-characterized

compounds: Quercetin, a common flavonoid; Paclitaxel, a widely used chemotherapy agent;

and Caffeine, a ubiquitous psychoactive substance. This document is intended for researchers,

scientists, and professionals in the field of drug development to provide insights into the

potential pharmacokinetic and toxicological profile of Variculanol.

Methodology: In Silico ADME/Tox Prediction
The ADME/Tox properties of Variculanol and the reference compounds were predicted using a

combination of two widely recognized and freely accessible web-based platforms: SwissADME

and pkCSM.

Virtual Experimental Protocol:

Compound Structure Input: The canonical SMILES (Simplified Molecular Input Line Entry

System) strings for Variculanol, Quercetin, Paclitaxel, and Caffeine were obtained from the

PubChem database.

Variculanol (CID: 10666879):

C[C@H]1CC[C@@]2(C)C[C@H]3C[C@H]4/C=C/C[C@H]5--INVALID-LINK----INVALID-

LINK--(CO5)C[C@@H]4[C@@H]3[C@H]2C1(C)C
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Quercetin (CID: 5280343):

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O

Paclitaxel (CID: 36314): CC1=C2--INVALID-LINK--C)(C[C@@H]1OC(=O)--INVALID-LINK-

-NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)

(CO4)OC(=O)C)O)C">C@HOC(=O)C

Caffeine (CID: 2519): CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Prediction Software:

SwissADME: This tool was utilized for the prediction of physicochemical properties,

lipophilicity, water solubility, pharmacokinetics (including gastrointestinal absorption and

blood-brain barrier penetration), drug-likeness based on various established rules, and

medicinal chemistry friendliness.

pkCSM: This platform was employed to predict a broad spectrum of ADMET properties,

including absorption (intestinal absorption, Caco-2 permeability), distribution (VDss, BBB

permeability), metabolism (CYP450 substrate/inhibitor), excretion (total clearance), and

various toxicity endpoints (AMES toxicity, hERG inhibition, hepatotoxicity, etc.).

Data Compilation and Analysis: The predicted data from both platforms were collected,

organized, and are presented in the comparative tables below. The data is presented as

generated by the predictive models.

Data Presentation: Comparative ADME/Tox Profile
The following tables summarize the predicted ADME/Tox properties of Variculanol in
comparison to Quercetin, Paclitaxel, and Caffeine.

Table 1: Physicochemical Properties and Lipophilicity
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Property Variculanol Quercetin Paclitaxel Caffeine

Molecular

Formula
C25H38O2 C15H10O7 C47H51NO14 C8H10N4O2

Molecular Weight 370.57 g/mol 302.24 g/mol 853.91 g/mol 194.19 g/mol

LogP

(Consensus)
5.39 1.83 3.97 -0.02

ESOL LogS -5.73 -2.34 -5.58 -0.97

Water Solubility Poorly soluble Soluble Poorly soluble Soluble

Topological Polar

Surface Area

(TPSA)

29.46 Å² 131.36 Å² 221.29 Å² 61.43 Å²

Table 2: Pharmacokinetics - Absorption and Distribution
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Property Variculanol Quercetin Paclitaxel Caffeine

GI Absorption

(SwissADME)
High High Low High

Intestinal

Absorption

(pkCSM, %)

95.3 86.9 36.1 91.5

Caco-2

Permeability (log

Papp)

0.99 0.17 0.44 -0.15

BBB Permeant

(SwissADME)
Yes No No Yes

BBB

Permeability

(pkCSM, logBB)

-0.101 -1.132 -1.021 -0.211

VDss (human,

log L/kg)
0.588 -0.219 -0.091 -0.113

P-glycoprotein

Substrate
Yes Yes Yes No

Table 3: Pharmacokinetics - Metabolism and Excretion
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Property Variculanol Quercetin Paclitaxel Caffeine

CYP1A2 Inhibitor No Yes Yes No

CYP2C19

Inhibitor
No No Yes No

CYP2C9 Inhibitor Yes Yes No No

CYP2D6 Inhibitor No No Yes No

CYP3A4 Inhibitor Yes Yes Yes No

Total Clearance

(log ml/min/kg)
0.123 0.345 -0.198 0.451

Table 4: Toxicity Predictions

Property Variculanol Quercetin Paclitaxel Caffeine

AMES Toxicity No Yes No No

hERG I Inhibitor Yes No No No

hERG II Inhibitor Yes No No No

Hepatotoxicity Yes No Yes No

Skin

Sensitisation
No Yes No No

Minnow Toxicity

(log mM)
-0.687 -1.458 -1.899 -2.331

Oral Rat Acute

Toxicity (LD50,

mol/kg)

2.812 2.193 2.345 2.591

Oral Rat Chronic

Toxicity (log

mg/kg/day)

1.789 2.311 1.012 2.654

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10820686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 5: Drug-Likeness and Medicinal Chemistry

Property Variculanol Quercetin Paclitaxel Caffeine

Lipinski

#Violations
1 0 3 0

Ghose

#Violations
1 0 3 0

Veber

#Violations
0 1 2 0

Bioavailability

Score
0.55 0.55 0.11 0.56

PAINS #Alerts 0 2 2 0

Lead-likeness

#Violations
1 0 2 0

Synthetic

Accessibility
5.87 2.91 8.23 1.87

Visualizations
Virtual ADME/Tox Prediction Workflow
The following diagram illustrates the in silico workflow used to predict the ADME/Tox properties

of Variculanol and the reference compounds.
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A flowchart of the in silico ADME/Tox prediction process.

Potential Signaling Pathway Modulation: Hepatotoxicity
The prediction of hepatotoxicity for Variculanol suggests potential interaction with cellular

pathways in the liver. A common mechanism of drug-induced liver injury involves the activation

of stress-related signaling pathways. The diagram below illustrates a simplified representation

of the Nrf2-mediated oxidative stress response, a key pathway in cellular defense against toxic

insults.
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Simplified Nrf2-Mediated Oxidative Stress Response
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Nrf2 pathway in response to potential hepatotoxicity.
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Analysis and Conclusion
The in silico analysis provides a preliminary assessment of Variculanol's ADME/Tox profile,

offering valuable insights for early-stage drug discovery.

Pharmacokinetics: Variculanol is predicted to have high gastrointestinal absorption,

suggesting good oral bioavailability. Its lipophilicity (LogP = 5.39) indicates it can readily cross

cell membranes, which is consistent with its predicted blood-brain barrier permeability.

However, its poor water solubility may present formulation challenges. The compound is

predicted to be a substrate for P-glycoprotein, which could impact its distribution and efflux

from cells. Variculanol is also predicted to inhibit CYP2C9 and CYP3A4, two major enzymes

involved in drug metabolism, indicating a potential for drug-drug interactions.

Toxicity: The predictions highlight several potential toxicity concerns for Variculanol. It is
predicted to be hepatotoxic and an inhibitor of hERG channels, which can be associated with

cardiotoxicity. The AMES test for mutagenicity is predicted to be negative.

Drug-Likeness: Variculanol shows one violation of Lipinski's rules (LogP > 5), which may

impact its drug-like properties. Its synthetic accessibility is predicted to be relatively high, which

could be a consideration for future analog synthesis and optimization.

Comparison with Reference Compounds:

Compared to Quercetin, Variculanol is more lipophilic and has better predicted GI

absorption but also shows a higher potential for hepatotoxicity and hERG inhibition.

In contrast to Paclitaxel, a known cytotoxic agent with poor oral bioavailability, Variculanol is
predicted to be orally bioavailable. However, both share predictions for hepatotoxicity and P-

glycoprotein substrate activity.

Relative to Caffeine, a small, highly soluble, and generally safe compound, Variculanol has

a significantly different profile, being much larger, more lipophilic, and having more predicted

toxicity liabilities.

In conclusion, the in silico prediction suggests that Variculanol possesses favorable absorption

characteristics but also presents potential challenges related to its solubility, metabolism, and

toxicity. The predicted hepatotoxicity and hERG inhibition are significant flags that would
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require careful experimental validation in preclinical studies. These computational findings

provide a valuable starting point for guiding further experimental investigation and for the

rational design of Variculanol analogs with an improved safety and pharmacokinetic profile.

To cite this document: BenchChem. [Predicting the ADME/Tox Properties of Variculanol: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10820686#predicting-the-adme-tox-properties-of-
variculanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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